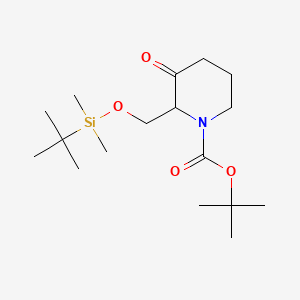tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-3-oxopiperidine-1-carboxylate
CAS No.:
Cat. No.: VC20512846
Molecular Formula: C17H33NO4Si
Molecular Weight: 343.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H33NO4Si |
|---|---|
| Molecular Weight | 343.5 g/mol |
| IUPAC Name | tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-oxopiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H33NO4Si/c1-16(2,3)22-15(20)18-11-9-10-14(19)13(18)12-21-23(7,8)17(4,5)6/h13H,9-12H2,1-8H3 |
| Standard InChI Key | PDLDRWRLVJTIFZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(=O)C1CO[Si](C)(C)C(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-3-oxopiperidine-1-carboxylate, reflects its three key functional groups:
-
Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) group shields the piperidine nitrogen, enhancing stability during synthetic reactions .
-
Silyl Ether: The tert-butyldimethylsilyl (TBS) group protects a hydroxymethyl substituent at position 2, offering resistance to acidic and basic conditions .
-
Ketone Moiety: A carbonyl group at position 3 facilitates nucleophilic additions or reductions, enabling further functionalization .
The SMILES string CC(C)(C)OC(=O)N1CCCC(=O)C1CO[Si](C)(C)C(C)(C)C illustrates the connectivity of these groups .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₃₃NO₄Si |
| Molecular Weight | 343.54 g/mol |
| CAS Number | 2095241-21-5 |
| Purity | 97% |
| IUPAC Name | tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-3-oxopiperidine-1-carboxylate |
Synthetic Methodology
Protection-Deprotection Strategy
The synthesis of this compound involves sequential protection of reactive sites:
-
Piperidine Ring Formation: Cyclization of precursor amines or ketones yields the 3-oxopiperidine core.
-
Silylation: Treatment of the hydroxymethyl group with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dichloromethane installs the TBS ether .
-
Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions protects the secondary amine .
Purification and Characterization
-
Chromatography: Silica gel column chromatography with hexane/ethyl acetate gradients isolates the product .
-
Spectroscopic Validation:
Applications in Organic Synthesis
Building Block for Heterocycles
The compound’s protected groups allow selective modifications:
-
Ketone Reduction: Catalytic hydrogenation converts the 3-oxo group to a hydroxyl or methylene group for downstream coupling .
-
Deprotection: Fluoride ions (e.g., TBAF) cleave the TBS ether, revealing a hydroxymethyl group for esterification or oxidation .
Pharmaceutical Intermediates
While direct biological data is limited, structural analogs suggest potential in:
-
Anticancer Agents: Piperidine derivatives often modulate kinase or protease activity .
-
Neurological Therapeutics: Boc-protected amines are precursors to neurotransmitter analogs .
Comparison with Structural Analogs
Positional Isomerism
The compound differs from tert-butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate (CAS 849767-21-1) in substituent placement:
-
2-Position TBS Group: Alters steric hindrance and electronic effects compared to 3-substituted analogs.
-
Reactivity Profile: The 3-oxo group in the target compound enhances electrophilicity for nucleophilic attacks versus 4-oxo isomers.
Future Research Directions
Mechanistic Studies
-
Kinetic Analysis: Investigate reaction rates of TBS and Boc deprotection under varying conditions.
-
Catalytic Applications: Explore use in asymmetric synthesis via chiral auxiliaries.
Biological Screening
-
In Vitro Assays: Evaluate cytotoxicity and target engagement in disease-relevant cell lines.
-
Structure-Activity Relationships (SAR): Modify the piperidine core to optimize pharmacological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume